molecular formula C13H12F2N2O5S B2762095 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034234-05-2

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2762095
CAS No.: 2034234-05-2
M. Wt: 346.3
InChI Key: RCMXPFFGNYZCTM-UHFFFAOYSA-N
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Description

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a sulfonyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under dehydrating conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine

Medicinally, the compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound in drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the sulfonyl group might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Phenylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Lacks the difluorophenyl group, potentially altering its reactivity and biological activity.

    3-((1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Contains a single fluorine atom, which may affect its chemical and biological properties differently.

    3-((1-((3,4-Dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Substitutes chlorine atoms for fluorine, potentially impacting its reactivity and interactions.

Uniqueness

The presence of the 3,4-difluorophenyl group in 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Biological Activity

3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS Number: 2034234-05-2) is a synthetic compound with potential applications in medicinal chemistry. It features a complex structure that may impart unique biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2O5SC_{13}H_{12}F_2N_2O_5S, with a molecular weight of 346.31 g/mol. The structure includes an oxazolidine core, which is known for its role in various pharmaceutical agents, particularly antibiotics.

PropertyValue
Molecular FormulaC₁₃H₁₂F₂N₂O₅S
Molecular Weight346.31 g/mol
CAS Number2034234-05-2

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The oxazolidine ring may facilitate binding to proteins involved in critical cellular processes such as protein synthesis and cell cycle regulation.

Anticancer Activity

Recent studies have explored the anticancer potential of similar oxazolidine derivatives. For instance, compounds featuring oxazolidine structures have shown promise as sensitizers in chemotherapy regimens. They enhance the efficacy of cisplatin against various cancer cell lines by inducing apoptosis through mechanisms involving the downregulation of ATR signaling pathways .

Case Study : A derivative structurally related to our compound was tested for its ability to sensitize HCT116 colon cancer cells to cisplatin. The study found that co-treatment with the oxazolidine derivative significantly increased apoptosis rates compared to cisplatin alone, suggesting that similar mechanisms may be at play for this compound.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Oxazolidines are known for their antibacterial effects, particularly against Gram-positive bacteria due to their ability to inhibit protein synthesis .

Research Findings : In bioassays conducted on related compounds, several showed higher antifungal activity than established standards, indicating that modifications in the oxazolidine structure can enhance biological efficacy against microbial pathogens .

Properties

IUPAC Name

3-[[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O5S/c14-10-2-1-9(3-11(10)15)23(20,21)16-4-8(5-16)6-17-12(18)7-22-13(17)19/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXPFFGNYZCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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